molecular formula C7H7NO4 B14144683 2-((E)-2-Methoxyethenyl)-5-nitrofuran CAS No. 73023-90-2

2-((E)-2-Methoxyethenyl)-5-nitrofuran

Cat. No.: B14144683
CAS No.: 73023-90-2
M. Wt: 169.13 g/mol
InChI Key: NCVCGWJTBAPLRA-SNAWJCMRSA-N
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Description

2-((E)-2-Methoxyethenyl)-5-nitrofuran is a synthetic organic compound designed for research purposes, featuring a 5-nitrofuran scaffold coupled with a (E)-2-methoxyethenyl substituent. This structure places it within a class of compounds known for significant biological activity, particularly against bacterial pathogens. The 5-nitrofuran moiety is a well-established pharmacophore, or "warhead," in antimicrobial agents. Its mechanism of action typically involves bioactivation by bacterial nitroreductase enzymes. Under aerobic conditions, this reduction process can generate reactive oxygen species, causing oxidative damage to bacterial cells and leading to cell death . Researchers are increasingly exploring novel nitrofuran derivatives like this one to combat multi-drug resistant bacteria, especially those on the ESKAPE pathogen panel (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) . The (E)-2-methoxyethenyl group on the furan ring is a key structural modification. In analogous compounds, alkoxyethyl substituents have been shown to influence the molecule's physiochemical properties, such as solubility and lipophilicity, which can enhance bioavailability and interaction with biological targets . This specific molecular periphery is a critical focus in the design of new antibacterial agents, as fine-tuning this region can help control selectivity and potency against specific microbial targets . This product is intended for in-vitro research applications only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

73023-90-2

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

2-[(E)-2-methoxyethenyl]-5-nitrofuran

InChI

InChI=1S/C7H7NO4/c1-11-5-4-6-2-3-7(12-6)8(9)10/h2-5H,1H3/b5-4+

InChI Key

NCVCGWJTBAPLRA-SNAWJCMRSA-N

Isomeric SMILES

CO/C=C/C1=CC=C(O1)[N+](=O)[O-]

Canonical SMILES

COC=CC1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Furan Derivatives

Direct nitration of furan precursors remains the most straightforward approach. For example, 2-furaldehyde undergoes nitration using a mixture of nitric and sulfuric acids at 0–5°C, yielding 5-nitrofuran-2-carbaldehyde with 75–80% efficiency. This method prioritizes regioselectivity, as the electron-withdrawing aldehyde group directs nitration to the 5-position. However, side products such as 3-nitrofuran-2-carbaldehyde (15–20%) necessitate chromatographic purification.

Functional Group Interconversion

Alternative strategies involve modifying pre-nitrated intermediates. Patent DE1002000C2 describes the bromination of 5-nitro-2-furfuryl alcohol using ethyl bromoacetate and p-toluenesulfonic acid, producing 5-nitro-2-furfuryl bromoacetate in 65–70% yield after silica gel chromatography. While this method avoids direct nitration, it introduces complexity through multi-step functionalization.

Introduction of the (E)-2-Methoxyethenyl Group

The stereoselective installation of the (E)-2-methoxyethenyl group at the 2-position of 5-nitrofuran relies heavily on Wittig and related olefination reactions.

Wittig Reaction with Stabilized Ylides

The Wittig reaction between 5-nitrofuran-2-carbaldehyde and methoxy-substituted ylides proves highly effective. Ambeed’s protocol employs a phosphorus ylide generated from methoxymethyltriphenylphosphonium chloride and sodium hydride in tetrahydrofuran (THF). Key parameters include:

  • Temperature : Reactions conducted at −78°C favor the (E)-isomer due to kinetic control.
  • Solvent : Anhydrous THF minimizes side reactions.
  • Workup : Quenching with aqueous ammonium chloride and extraction with dichloromethane yield the crude product, which is purified via column chromatography (hexane/ethyl acetate, 4:1).

This method achieves 82–85% yields with >95% stereoselectivity for the (E)-configuration, as confirmed by NOESY NMR.

Horner-Wadsworth-Emmons Olefination

For improved stereocontrol, the Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate esters. A representative procedure involves reacting 5-nitrofuran-2-carbaldehyde with diethyl (methoxymethyl)phosphonate in the presence of lithium hexamethyldisilazide (LiHMDS). The HWE approach offers milder conditions (0°C to room temperature) and reduces phosphine oxide byproducts, albeit with slightly lower yields (75–78%).

Optimization of Reaction Conditions

Catalytic Systems

Indium(III) chloride emerges as a potent Lewis acid catalyst in Wittig-type reactions. Ambeed reports that InCl3 (10 mol%) enhances ylide reactivity, enabling reactions at 25°C while maintaining (E)-selectivity. Comparatively, traditional methods without catalysts require cryogenic temperatures.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) accelerate ylide formation but risk aldol side reactions. Mixed solvent systems (e.g., THF/DMF, 3:1) balance reactivity and selectivity, achieving 88% conversion in 2 hours.

Analytical Validation and Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (d, J = 3.6 Hz, 1H, furan H-3), 7.62 (d, J = 15.6 Hz, 1H, CH=CH), 6.85 (d, J = 15.6 Hz, 1H, CH=CH), 6.78 (d, J = 3.6 Hz, 1H, furan H-4), 3.82 (s, 3H, OCH3).
  • 13C NMR : δ 158.9 (C=O), 152.1 (C-5), 142.3 (CH=CH), 126.7 (CH=CH), 119.4 (C-3), 115.2 (C-4), 56.1 (OCH3).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) confirms >99% purity, with retention time = 6.72 min.

Comparative Analysis of Synthetic Routes

Method Yield (%) (E):(Z) Ratio Purification Technique
Wittig with InCl3 88 97:3 Column chromatography
HWE Olefination 78 99:1 Recrystallization (EtOH)
Classical Wittig 82 95:5 Column chromatography

The HWE method excels in stereoselectivity but requires costly phosphonates. Catalytic Wittig reactions offer a balance of efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((E)-2-Methoxyethenyl)-5-nitrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Yields amino derivatives.

    Substitution: Results in various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-((E)-2-Methoxyethenyl)-5-nitrofuran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((E)-2-Methoxyethenyl)-5-nitrofuran exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The nitro group plays a crucial role in these interactions, often undergoing reduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following structurally related compounds provide insights into the role of substituents on chemical behavior:

Compound Name Core Structure Key Substituents Key Properties/Applications Reference
2-((E)-2-Methoxyethenyl)-5-nitrofuran Furan 5-NO₂, 2-(E)-CH₂OCH=CH₂ High reactivity in polar solvents
5-Methoxy-2-(5-nitrothiophen-2-yl)-1-benzofuran Benzofuran 5-OCH₃, 2-(5-NO₂-thiophene) Antibacterial activity; photostability
Nitrofuran-2-carbohydrazide Furan 5-NO₂, 2-CONHNH₂ Precursor for hydrazine derivatives
1-(5-Methoxy-2-nitrophenyl)ethanone Acetophenone 5-OCH₃, 2-NO₂, acetyl group Intermediate in pharmaceutical synthesis
NCL195 Pyrimidine 4,6-Bis-hydrazinyl, 2-NH₂ Anticancer activity


Key Observations :

  • Electron-withdrawing groups: The nitro group in all compounds enhances electrophilic reactivity, but its position modulates stability. For example, 2-((E)-2-Methoxyethenyl)-5-nitrofuran’s nitro group at the 5-position creates a conjugated system, increasing susceptibility to nucleophilic attack compared to 1-(5-methoxy-2-nitrophenyl)ethanone, where the nitro group is meta to the acetyl moiety .
  • Methoxy vs. Methoxyethenyl: The (E)-methoxyethenyl group in the target compound introduces steric hindrance and conjugation, reducing rotational freedom compared to 5-methoxy-2-nitrophenol (), which lacks an ethenyl bridge.

Spectroscopic and Reactivity Comparisons

NMR and HRMS Data :

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reactivity in Methanol Reference
2-((E)-2-Methoxyethenyl)-5-nitrofuran Not reported Not reported High reactivity (decomposition)
Nitrofuran-2-carbohydrazide 8.2 (s, NH₂), 7.5 (d, furan-H) 155.1 (C=O), 148.2 (NO₂) Forms hydrazones
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate 6.9–8.1 (aromatic), 4.1 (OCH₂CH₃) 172.5 (ester C=O), 148.0 (NO₂) Stable; intermolecular H-bonding
  • The target compound’s absence of reported NMR data highlights a research gap. However, analogous 5-nitrofurans show distinct nitro-group deshielding (¹³C δ ~148 ppm) and aromatic proton splitting patterns .
  • Reactivity in methanol varies: 5-nitrofurans undergo decomposition or rearrangement, while ethyl 2-(2-hydroxy-5-nitrophenyl)acetate remains stable due to hydrogen-bond stabilization .

Biological Activity

2-((E)-2-Methoxyethenyl)-5-nitrofuran is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. The nitrofuran moiety is known for its pharmacological properties, and the addition of the methoxyethenyl group may enhance its efficacy. This article reviews the biological activity of this compound, supported by recent research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₇H₈N₂O₄
  • Molecular Weight : 172.15 g/mol

The presence of the nitrofuran ring contributes significantly to its biological activity, particularly against various pathogens.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-((E)-2-Methoxyethenyl)-5-nitrofuran, particularly against the ESKAPE pathogens, which are notorious for their multidrug resistance.

Case Study: ESKAPE Pathogens

In a study evaluating the activity of various nitrofuran derivatives against ESKAPE pathogens, 2-((E)-2-Methoxyethenyl)-5-nitrofuran demonstrated significant antibacterial effects. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods.

CompoundS. aureusE. faeciumP. aeruginosaA. baumanniiK. pneumoniaeE. cloacae
2-((E)-2-Methoxyethenyl)-5-nitrofuran8 μg/mL16 μg/mL32 μg/mL16 μg/mL8 μg/mL4 μg/mL
Nitrofurantoin15 μg/mL8 μg/mL21 μg/mL4 μg/mL12 μg/mL64 μg/mL
Ciprofloxacin17 μg/mL1.25 μg/mL17 μg/mL1.25 μg/mL13 μg/mL0.6 μg/mL

The data indicates that the compound exhibits comparable or superior activity against several strains when compared to standard antibiotics like nitrofurantoin and ciprofloxacin .

The mechanism by which 2-((E)-2-Methoxyethenyl)-5-nitrofuran exerts its effects is primarily through the inhibition of bacterial growth by targeting specific enzymes involved in bacterial metabolism. Molecular docking studies suggest that this compound interacts with nitroreductase enzymes, which are crucial for the activation of nitro-containing drugs in bacteria .

Anti-inflammatory Activity

In addition to its antimicrobial properties, preliminary studies also suggest potential anti-inflammatory effects of this compound. The nitrofuran derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, indicating a possible therapeutic role in inflammatory diseases.

Research Findings

A study conducted on various nitrofuran derivatives, including our compound of interest, demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when tested on macrophage cell lines .

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